molecular formula C16H28O2 B13861487 11,13-Tetradecadien-1-ol acetate CAS No. 1439124-93-2

11,13-Tetradecadien-1-ol acetate

Cat. No.: B13861487
CAS No.: 1439124-93-2
M. Wt: 252.39 g/mol
InChI Key: FNGLZFYTQNKDJT-SNAWJCMRSA-N
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Description

(E)-11,13-Tetradecadienyl acetate is an organic compound that belongs to the class of acetates. It is characterized by the presence of a tetradecadienyl chain with double bonds at the 11th and 13th positions in the E-configuration, and an acetate functional group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11,13-Tetradecadienyl acetate typically involves the following steps:

    Formation of the Tetradecadienyl Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The double bonds are introduced at the desired positions using methods such as Wittig reactions or olefin metathesis.

    Introduction of the Acetate Group: The tetradecadienyl chain is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of (E)-11,13-Tetradecadienyl acetate may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(E)-11,13-Tetradecadienyl acetate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the tetradecadienyl chain can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of nucleophiles.

Major Products

    Oxidation: Epoxides or diols depending on the specific oxidizing agent used.

    Reduction: Saturated tetradecanyl acetate.

    Substitution: Various esters or ethers depending on the nucleophile used.

Scientific Research Applications

(E)-11,13-Tetradecadienyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Employed in the study of pheromones and insect behavior, as it is a component of the sex pheromones of certain moth species.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism by which (E)-11,13-Tetradecadienyl acetate exerts its effects depends on its application:

    Insect Pheromones: It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as mating.

    Drug Delivery: The acetate group can be hydrolyzed by esterases in the body, releasing the active compound at the target site.

Comparison with Similar Compounds

Similar Compounds

    (Z)-11,13-Tetradecadienyl acetate: Similar structure but with Z-configuration double bonds.

    (E)-9,11-Tetradecadienyl acetate: Double bonds at different positions.

    (E)-11,13-Tetradecadienol: Alcohol instead of acetate group.

Uniqueness

(E)-11,13-Tetradecadienyl acetate is unique due to its specific double bond configuration and the presence of the acetate group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

CAS No.

1439124-93-2

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

IUPAC Name

[(11E)-tetradeca-11,13-dienyl] acetate

InChI

InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-5H,1,6-15H2,2H3/b5-4+

InChI Key

FNGLZFYTQNKDJT-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)OCCCCCCCCCC/C=C/C=C

Canonical SMILES

CC(=O)OCCCCCCCCCCC=CC=C

Origin of Product

United States

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